molecular formula C4H3ClFN3 B13674794 6-Chloro-5-fluoropyrazin-2-amine

6-Chloro-5-fluoropyrazin-2-amine

Cat. No.: B13674794
M. Wt: 147.54 g/mol
InChI Key: CETAWKVXVUNOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-fluoropyrazin-2-amine is an organic compound with the molecular formula C4H3ClFN3. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of chlorine and fluorine atoms on the pyrazine ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the nucleophilic substitution reaction where a pyrazine derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoropyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-5-fluoropyrazin-2-amine, while oxidation may produce 6-chloro-5-fluoropyrazine-2-carboxylic acid .

Scientific Research Applications

6-Chloro-5-fluoropyrazin-2-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-fluoropyridin-2-amine: Similar in structure but with a pyridine ring instead of pyrazine.

    2-Amino-6-chloropyrazine: Lacks the fluorine atom, affecting its reactivity and biological activity.

    5-Amino-2-fluoropyridine: Contains an amino group and fluorine on a pyridine ring

Uniqueness

6-Chloro-5-fluoropyrazin-2-amine is unique due to the simultaneous presence of chlorine and fluorine atoms on the pyrazine ring, which imparts distinct electronic and steric effects. These effects influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C4H3ClFN3

Molecular Weight

147.54 g/mol

IUPAC Name

6-chloro-5-fluoropyrazin-2-amine

InChI

InChI=1S/C4H3ClFN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9)

InChI Key

CETAWKVXVUNOSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)F)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.